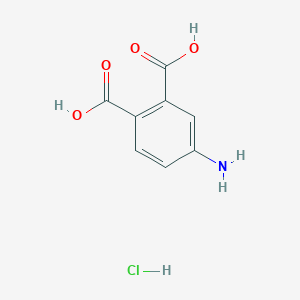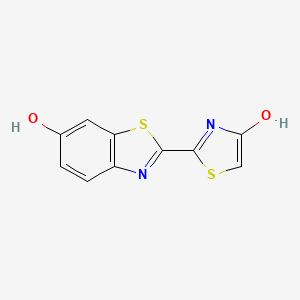![molecular formula C8H10N4 B15200932 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)
3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolopyridine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its operational simplicity and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, potentially involving continuous flow reactors and optimized catalysts to enhance yield and efficiency.
化学反应分析
Types of Reactions
3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Medicinal Chemistry: This compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer.
Materials Science: The unique structural features of this compound make it a candidate for developing novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine, particularly in medicinal applications, involves the inhibition of specific molecular targets such as CDK2. By binding to the active site of CDK2, this compound can interfere with the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of cell cycle progression and induction of programmed cell death.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibition properties and have been explored for their anticancer potential.
Uniqueness
3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable scaffold for developing targeted therapies and novel materials.
属性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-6(9)8-7(10-4)5(2)11-12-8/h3H,1-2H3,(H2,9,10)(H,11,12) |
InChI 键 |
WWUGKOLGSUDBMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(NN=C2C(=C1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


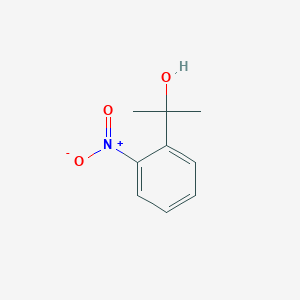


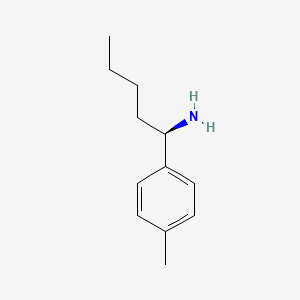
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)

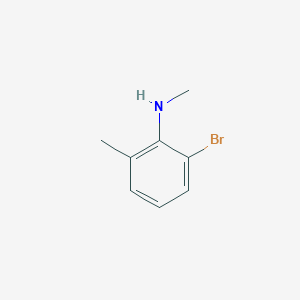
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
